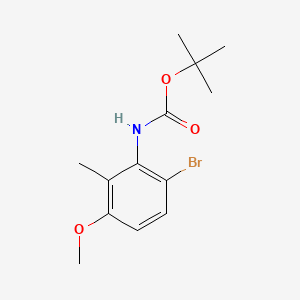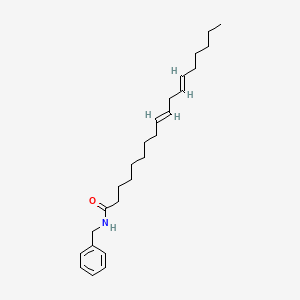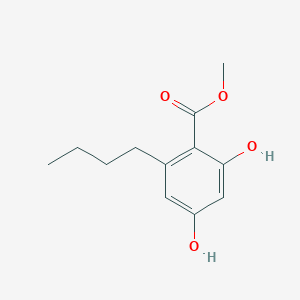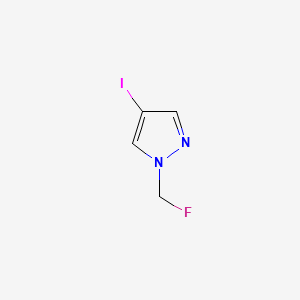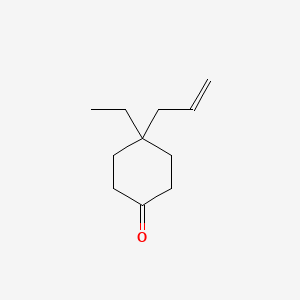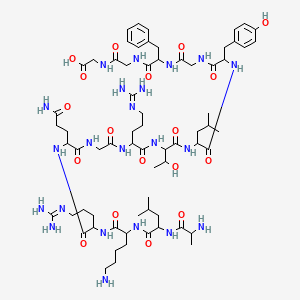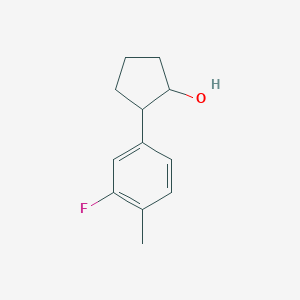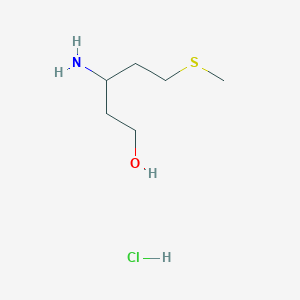
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride is a chemical compound with the molecular formula C6H16ClNOS. It is known for its unique structure, which includes an amino group, a methylsulfanyl group, and a hydroxyl group. This compound is often used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
The synthesis of 3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride typically involves several steps. One common method includes the reaction of 3-Amino-5-(methylsulfanyl)pentan-1-ol with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product .
Chemical Reactions Analysis
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride can be compared to other similar compounds, such as:
3-Amino-5-(methylsulfanyl)pentan-1-ol: The non-hydrochloride form of the compound.
3-Amino-5-(methylsulfanyl)pentanoic acid: A related compound with a carboxylic acid group instead of a hydroxyl group.
3-Amino-5-(methylsulfanyl)pentan-1-one: A ketone derivative of the compound.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical reactivity and biological activity .
Properties
CAS No. |
1314928-88-5 |
|---|---|
Molecular Formula |
C6H16ClNOS |
Molecular Weight |
185.72 g/mol |
IUPAC Name |
3-amino-5-methylsulfanylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NOS.ClH/c1-9-5-3-6(7)2-4-8;/h6,8H,2-5,7H2,1H3;1H |
InChI Key |
MDZHGJNXPSGFGY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CCO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)
![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)


![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoate](/img/structure/B13902094.png)
